Arotinolol

Description

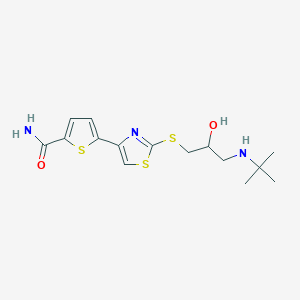

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIAIPWSVYSKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022619 | |

| Record name | Arotinolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

599ºC at 760 mmHg | |

| Record name | Arotinolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Slightly soluble | |

| Record name | Arotinolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

68377-92-4 | |

| Record name | Arotinolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68377-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arotinolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arotinolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 68377-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arotinolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AROTINOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394E3P3B99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

149-153ºC | |

| Record name | Arotinolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Pharmacological Profile of Arotinolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arotinolol hydrochloride is a potent antihypertensive agent characterized by its unique dual-acting mechanism as both an alpha (α)- and beta (β)-adrenergic receptor antagonist.[1] Developed in Japan, it has demonstrated efficacy in the management of essential hypertension, angina pectoris, tachyarrhythmia, and essential tremor.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and drug development efforts.

Mechanism of Action

This compound hydrochloride exerts its pharmacological effects through the blockade of both α- and β-adrenergic receptors. It binds with high affinity to β1- and β2-adrenergic receptors and also demonstrates affinity for α1-adrenergic receptors.[1] Radioligand studies have indicated a higher affinity for β-receptors compared to α-receptors.[1] The antihypertensive effect is a result of the combined actions of β-blockade, which reduces cardiac output, and α-blockade, which inhibits the counter-regulatory increase in peripheral resistance.[1] Additionally, this compound has been shown to be a weak partial agonist at β3-adrenergic receptors.

Signaling Pathways

The blockade of α1 and β-adrenergic receptors by this compound hydrochloride modulates downstream signaling cascades. β-adrenergic receptor antagonism primarily inhibits the activation of adenylyl cyclase, leading to decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent reduction in protein kinase A (PKA) activity. This cascade of events in cardiomyocytes results in decreased heart rate and contractility. The α1-adrenergic receptor blockade interferes with the Gq protein-coupled pathway, inhibiting the activation of phospholipase C and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which ultimately leads to a reduction in intracellular calcium levels and smooth muscle relaxation, causing vasodilation.

Diagram of this compound's Signaling Pathway

Caption: Signaling pathways modulated by this compound hydrochloride.

Pharmacodynamics

Receptor Binding Affinity

This compound hydrochloride exhibits high affinity for β-adrenergic receptors and a moderate affinity for α1-adrenergic receptors. The binding affinities, expressed as pKi values (the negative logarithm of the inhibition constant), are summarized in the table below.

| Receptor Target | pKi Value | Reference |

| β1-adrenoceptor | 9.74 | |

| β2-adrenoceptor | 9.26 | |

| 5HT1B Receptor | 7.97 (for β1 displacement) | |

| 8.16 (for β2 displacement) |

Note: Quantitative data for α1-adrenoceptor binding affinity (Ki or pA2) is not consistently reported in the reviewed literature, though its blocking activity is confirmed through functional assays.

Functional Activity

In vitro studies have demonstrated the functional consequences of this compound's receptor blockade.

| Functional Assay | Observed Effect | Reference |

| Inhibition of Isoproterenol-stimulated Renin Release (Rat Kidney Slices) | Concentration-dependent inhibition (10⁻⁸ to 10⁻⁴ mol/l) | |

| Antagonism of Norepinephrine-induced Contractions (Isolated Dog Coronary Artery) | Inhibition of norepinephrine-induced contractions | |

| Thermogenesis in Brown Adipocytes | Weak partial agonist at β3-adrenoceptors (EC50 ≈ 20 µM) |

Pharmacokinetics

The pharmacokinetic profile of this compound hydrochloride has been characterized in preclinical and clinical studies. It is rapidly absorbed and distributed in the plasma, with peak plasma concentrations observed approximately 2 hours after administration.

Stereoselective Pharmacokinetics in Rats

A study utilizing a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method evaluated the stereoselective pharmacokinetics of this compound enantiomers in rat plasma.

| Parameter | R-(-)-arotinolol | S-(+)-arotinolol |

| Precision (Intra-day) | 5.6% to 8.9% | 4.6% to 7.4% |

| Accuracy (Intra-day) | 0.0% to 7.0% | 5.0% to 10.0% |

| Recovery | 87.2% to 99.2% | 88.0% to 92.4% |

| Matrix Factor | 1.03 to 1.09 | 0.84 to 0.95 |

The calibration curves for both enantiomers were linear over the range of 1.00-200.0 ng/mL.

Protein Binding

This compound is highly bound to serum proteins, with stereospecificity observed in the binding. The R-enantiomer exhibits a higher degree of protein binding than the S-enantiomer, a characteristic thought to be related to binding to α1-acid glycoprotein.

| Enantiomer | Serum Protein Binding |

| R-enantiomer | 95.3% |

| S-enantiomer | 84.5% |

Experimental Protocols

Stereoselective Pharmacokinetic Analysis in Rat Plasma by LC-MS/MS

This protocol describes a validated method for the quantification of this compound enantiomers in rat plasma.

Workflow for Stereoselective Pharmacokinetic Analysis

Caption: Workflow for the stereoselective pharmacokinetic analysis of this compound.

1. Sample Preparation:

-

Utilize solid-phase extraction (SPE) with 96-well plates for efficient sample cleanup.

-

Spike plasma samples with an appropriate internal standard (e.g., haloperidol).

2. Chromatographic Separation:

-

Employ a chiral stationary phase column (e.g., CHIRALPAK AD-H).

-

Use a mobile phase consisting of n-hexane and ethanol with a small percentage of an amine modifier (e.g., 0.02% diethylamine) to achieve baseline resolution of the enantiomers.

-

Maintain a constant flow rate (e.g., 0.550 mL/min).

3. Mass Spectrometric Detection:

-

Use a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Operate in multiple-reaction-monitoring (MRM) mode for high selectivity and sensitivity.

-

Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

4. Method Validation:

-

Validate the method for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines (e.g., FDA).

Functional Assay: Inhibition of Norepinephrine-Induced Contractions in Isolated Arteries

This protocol provides a framework for assessing the α1-adrenergic blocking activity of this compound in an ex vivo setting.

1. Tissue Preparation:

-

Isolate coronary arteries from a suitable animal model (e.g., dogs).

-

Cut the arteries into rings and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

2. Experimental Procedure:

-

Induce a stable contraction with a high concentration of potassium chloride (e.g., 3 x 10⁻² M KCl).

-

Generate a cumulative concentration-response curve for norepinephrine (B1679862).

-

In the presence of a β-blocker (e.g., propranolol) to isolate the α-adrenergic effects, assess the contractile response to norepinephrine.

-

Incubate the arterial rings with varying concentrations of this compound (e.g., 10⁻⁶ to 10⁻⁵ M) and repeat the norepinephrine concentration-response curve.

3. Data Analysis:

-

Measure the inhibition of the norepinephrine-induced contraction by this compound to determine its α-adrenoceptor blocking activity.

Conclusion

This compound hydrochloride is a well-characterized dual α/β-adrenergic antagonist with a proven clinical profile in the management of cardiovascular diseases. This technical guide has summarized its key pharmacological properties, including its receptor binding affinities, functional activities, and pharmacokinetic profile. The detailed experimental protocols provided offer a foundation for researchers to conduct further investigations into the nuanced mechanisms of this compound and to explore its potential in new therapeutic areas. The combination of potent β-blockade and significant α-blocking properties distinguishes this compound from many other β-blockers and warrants continued scientific interest.

References

Stereospecificity and Pharmacokinetic Characteristics of Arotinolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arotinolol is a potent α/β-adrenergic receptor blocker utilized in the management of hypertension and essential tremor. As a chiral compound, it exists as two enantiomers, (R)- and (S)-arotinolol, which exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the stereospecificity of this compound, focusing on its pharmacokinetic characteristics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a non-selective β-adrenergic receptor antagonist with additional α1-adrenergic blocking properties, contributing to its vasodilatory effects.[1] Marketed as a racemic mixture, the pharmacological activity of this compound is not equally distributed between its two enantiomers. It is well-established that for most β-blockers, the β-blocking activity predominantly resides in the S(-)-enantiomer. Understanding the stereoselective pharmacokinetics—absorption, distribution, metabolism, and excretion—of each enantiomer is therefore critical for a complete comprehension of the drug's overall clinical profile and for the potential development of enantiopure formulations. This guide delves into the distinct pharmacokinetic behaviors of (R)- and (S)-arotinolol.

Stereoselective Pharmacokinetics

The pharmacokinetic properties of this compound are highly dependent on its stereochemistry, with notable differences observed in protein binding, distribution, and metabolism between the (R)- and (S)-enantiomers.[2]

Absorption

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations generally observed approximately 2 hours after administration.[3]

Distribution

Stereoselectivity is evident in the distribution of this compound enantiomers. The (S)-enantiomer is significantly retained in red blood cells.[2] Furthermore, protein binding is stereoselective, with the (R)-enantiomer exhibiting higher binding to serum proteins (95.3%) compared to the (S)-enantiomer (84.5%). This differential binding is thought to be related to α1-acid glycoprotein. Distribution studies have indicated that this compound primarily distributes from the plasma to the liver, followed by the lungs and heart; however, the distribution within the liver appears to be independent of the molecule's stereochemistry.

Metabolism

The metabolism of this compound is highly stereospecific. The (S)-enantiomer undergoes metabolism, while the (R)-enantiomer is largely excreted unchanged in the urine. The specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of (S)-arotinolol have not been definitively identified in the reviewed literature.

Excretion

Both enantiomers of this compound are found in the urine, indicating this is a major route of elimination. As mentioned, the (R)-enantiomer is primarily eliminated from the body in its unchanged form through urine. The overall reported half-life for racemic this compound is approximately 7.2 hours.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for the enantiomers of this compound from a stereoselective study in rats following oral administration of the racemate.

| Parameter | (R)-(-)-Arotinolol | (S)-(+)-Arotinolol | Reference |

| Cmax (ng/mL) | 105.7 ± 25.5 | 65.8 ± 15.9 | |

| AUC (ng·h/mL) | 489.3 ± 112.7 | 310.5 ± 75.8 |

Data are presented as mean ± standard deviation.

Experimental Protocols

This section details the methodologies for key experiments related to the stereospecific analysis and pharmacokinetics of this compound.

Enantioselective Determination of this compound in Plasma by LC-MS/MS

This protocol is based on a validated method for the quantification of this compound enantiomers in rat plasma.

-

Sample Preparation:

-

To 50.0 μL of rat plasma in a 96-well plate, add the internal standard (e.g., haloperidol).

-

Perform solid-phase extraction (SPE) for sample clean-up.

-

-

Chromatographic Conditions:

-

Column: CHIRALPAK AD-H

-

Mobile Phase: n-hexane and ethanol (B145695) in 0.02% diethylamine (B46881) (20:80, v/v)

-

Flow Rate: 0.550 mL/min

-

Run Time: 11.0 min

-

-

Mass Spectrometric Detection:

-

Instrument: Triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Mode: Multiple-reaction-monitoring (MRM)

-

Transitions:

-

(±)-Arotinolol: m/z 372.1 → 316.1

-

Haloperidol (IS): m/z 376.1 → 165.1

-

-

-

Validation:

-

The method should be validated for linearity, precision, accuracy, recovery, and matrix effects. The calibration curves for both enantiomers were linear over the range of 1.00-200.0 ng/mL.

-

In Vivo Stereoselective Pharmacokinetic Study in Rats

This protocol outlines a general procedure for conducting a stereoselective pharmacokinetic study of this compound in rats.

-

Animals:

-

Male Sprague-Dawley or Wistar rats are commonly used.

-

Animals should be acclimatized and fasted overnight before dosing.

-

-

Drug Administration:

-

Administer racemic this compound orally via gavage.

-

The dose should be based on previous toxicity and efficacy studies.

-

-

Blood Sampling:

-

Collect serial blood samples from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect approximately 200-250 μL of blood at each time point into heparinized tubes.

-

Centrifuge the blood samples to separate the plasma.

-

-

Sample Analysis:

-

Analyze the plasma concentrations of (R)- and (S)-arotinolol using a validated enantioselective bioanalytical method as described in section 4.1.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for each enantiomer using non-compartmental analysis.

-

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects through the blockade of α1, β1, and β2 adrenergic receptors. The downstream signaling pathways of these receptors are crucial to understanding the drug's mechanism of action.

Alpha-1 Adrenergic Receptor Signaling

Beta-1 Adrenergic Receptor Signaling

Beta-2 Adrenergic Receptor Signaling

Conclusion

The stereospecificity of this compound significantly influences its pharmacokinetic profile. The (R)- and (S)-enantiomers exhibit distinct characteristics in terms of plasma protein binding, tissue distribution, and metabolic pathways. The (R)-enantiomer demonstrates higher plasma concentrations and a greater AUC in preclinical models, primarily due to its evasion of metabolism and direct renal excretion. In contrast, the (S)-enantiomer, which is largely responsible for the β-blocking activity, is metabolized before excretion. A thorough understanding of these stereoselective differences is paramount for optimizing the therapeutic use of this compound and for guiding future research into the development of potentially more effective and safer single-enantiomer formulations. Further studies are warranted to fully elucidate the metabolic pathways of the (S)-enantiomer and to establish a comprehensive stereoselective pharmacokinetic profile in humans.

References

- 1. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of atenolol enantiomers in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Arotinolol: A Technical Guide to its Alpha and Beta Adrenergic Receptor Blocking Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arotinolol is a non-selective β-adrenergic and α₁-adrenergic receptor antagonist used in the management of hypertension and essential tremor. Its therapeutic effects are derived from its ability to modulate the sympathetic nervous system by blocking the actions of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, at both alpha and beta-adrenergic receptors.[1] This dual antagonism results in a reduction in heart rate and cardiac output (β-blockade) and vasodilation (α₁-blockade), contributing to its antihypertensive properties.[1] This technical guide provides an in-depth overview of the alpha and beta-receptor blocking activity of this compound, presenting available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's Adrenergic Receptor Affinity

| Receptor | Parameter | Value | Species/Tissue | Radioligand | Reference |

| β₁-Adrenergic | pKi | 9.74 | Rat Cerebral Cortex | ¹²⁵I-ICYP | [2] |

| Ki | Not Available | ||||

| IC50 | Not Available | ||||

| pA2 | Not Available | ||||

| β₂-Adrenergic | pKi | 9.26 | Rat Cerebral Cortex | ¹²⁵I-ICYP | |

| Ki | Not Available | ||||

| IC50 | Not Available | ||||

| pA2 | Not Available | ||||

| α₁-Adrenergic | pKi | Not Available | |||

| Ki | Not Available | ||||

| IC50 | Not Available | ||||

| pA2 | Not Available |

Note: The absence of data for certain parameters indicates that this information was not found in the reviewed literature.

Experimental Protocols

The following are detailed, representative protocols for conducting radioligand binding and functional antagonism assays to characterize the activity of compounds like this compound at adrenergic receptors. These protocols are based on established methodologies in the field.

Radioligand Binding Assay for α₁-Adrenergic Receptors

This protocol describes a competitive binding assay using [³H]-Prazosin, a selective α₁-adrenergic receptor antagonist, to determine the binding affinity of a test compound.

a. Materials:

-

Tissue/Cell Preparation: Membranes from a tissue or cell line expressing α₁-adrenergic receptors (e.g., rat liver, CHO-K1 cells stably expressing the human α₁ₐ-adrenergic receptor).

-

Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound or other competing ligand at various concentrations.

-

Non-specific Binding Control: Phentolamine (B1677648) (10 µM) or another suitable α₁-antagonist.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

b. Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge at low speed to remove nuclei and cellular debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 200-400 µg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of [³H]-Prazosin (final concentration ~0.25 nM), 50 µL of assay buffer, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of [³H]-Prazosin, 50 µL of phentolamine (10 µM), and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of [³H]-Prazosin, 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

c. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a competitive binding assay using [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP), a non-selective β-adrenergic receptor antagonist, to determine the binding affinity of a test compound.

a. Materials:

-

Tissue/Cell Preparation: Membranes from a tissue or cell line expressing β-adrenergic receptors (e.g., rat cerebral cortex, S49 lymphoma cells).

-

Radioligand: [¹²⁵I]-Iodocyanopindolol (specific activity ~2200 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Test Compound: this compound or other competing ligand at various concentrations.

-

Non-specific Binding Control: Propranolol (B1214883) (1 µM) or another suitable β-antagonist.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Gamma counter.

b. Procedure:

-

Membrane Preparation: Follow the same procedure as for the α₁-adrenergic receptor binding assay.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 25 µL of [¹²⁵I]-ICYP (final concentration ~25 pM), 25 µL of assay buffer, and 200 µL of membrane suspension (20-50 µg protein).

-

Non-specific Binding: 25 µL of [¹²⁵I]-ICYP, 25 µL of propranolol (1 µM), and 200 µL of membrane suspension.

-

Competitive Binding: 25 µL of [¹²⁵I]-ICYP, 25 µL of the test compound at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M), and 200 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 37°C for 90 minutes.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters. Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Counting: Measure the radioactivity on the filters using a gamma counter.

c. Data Analysis:

-

Follow the same data analysis steps as for the α₁-adrenergic receptor binding assay to determine the IC₅₀ and Ki values.

Functional Antagonism Assay for α₁-Adrenergic Receptors in Vascular Smooth Muscle

This protocol describes a method to determine the functional antagonist activity of a compound at α₁-adrenergic receptors by measuring its ability to inhibit agonist-induced contraction of isolated vascular smooth muscle.

a. Materials:

-

Tissue: Rat thoracic aorta.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose), gassed with 95% O₂ / 5% CO₂.

-

Agonist: Phenylephrine (B352888) or norepinephrine.

-

Antagonist: this compound or other test compound.

-

Organ Bath System with force-displacement transducers.

b. Procedure:

-

Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Carefully remove adherent connective tissue and cut the aorta into rings of 2-3 mm in width.

-

Mounting: Mount the aortic rings in organ baths containing PSS at 37°C, gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to a force-displacement transducer.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the PSS every 15-20 minutes.

-

Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash the tissues and allow them to return to baseline.

-

Cumulative Concentration-Response Curve (CCRC) to Agonist: Generate a CCRC to phenylephrine (e.g., 10⁻⁹ to 10⁻⁵ M) to determine the baseline response.

-

Antagonist Incubation: After washing and allowing the tissues to return to baseline, incubate a set of rings with a single concentration of the antagonist (this compound) for a predetermined period (e.g., 30-60 minutes).

-

CCRC in the Presence of Antagonist: In the continued presence of the antagonist, generate a second CCRC to phenylephrine.

-

Repeat with Different Antagonist Concentrations: Repeat steps 6 and 7 with different concentrations of the antagonist on separate sets of aortic rings.

c. Data Analysis:

-

Plot the contractile response as a percentage of the maximal response to the agonist against the logarithm of the agonist concentration.

-

Determine the EC₅₀ value of the agonist in the absence and presence of each antagonist concentration.

-

Calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence.

-

Construct a Schild plot by plotting log(DR-1) against the logarithm of the antagonist concentration. The x-intercept of the linear regression line provides the pA₂ value, which is a measure of the antagonist's affinity. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways associated with α₁, β₁, and β₂-adrenergic receptors.

Experimental Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Conclusion

This compound is a potent antagonist at both α₁ and β-adrenergic receptors, with a higher affinity for the latter. The quantitative data available, primarily from radioligand binding studies, confirms its high affinity for β₁ and β₂ subtypes. The detailed experimental protocols provided in this guide offer a framework for the further characterization of this compound and other adrenergic ligands. The visualization of the associated signaling pathways and experimental workflows serves to enhance the understanding of its mechanism of action and the methods used for its evaluation. Further research is warranted to fully elucidate the functional consequences of its interaction with all three adrenergic receptor subtypes and to obtain a more complete quantitative pharmacological profile.

References

- 1. Characteristics of 125I-iodocyanopindolol binding to beta-adrenergic and serotonin-1B receptors of rat brain: selectivity of beta-adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (-)[125I]iodopindolol binding to beta-adrenergic receptors in tissues of the rat with particular reference to the characterization in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Antihypertensive Profile of Arotinolol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical pharmacological data supporting the antihypertensive effects of Arotinolol. This compound is a non-selective beta-adrenoceptor antagonist that also possesses alpha-1 adrenergic blocking activity, classifying it as a dual-action antihypertensive agent.[1][2][3] Its mechanism involves both a reduction in cardiac output via β-blockade and vasodilation through α-blockade, contributing to its overall blood pressure-lowering effect.[4][5]

Quantitative Hemodynamic Effects

This compound has demonstrated significant antihypertensive and cardiovascular effects across various preclinical animal models. The data from these studies are summarized below, highlighting dose-dependent actions on key hemodynamic parameters.

Effects on Blood Pressure and Heart Rate in Hypertensive Rat Models

Preclinical trials in spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate (B1210297) (DOCA)-saline induced hypertensive rats consistently show this compound's efficacy.

| Animal Model | Drug & Dosage | Duration | Key Findings | Reference |

| Spontaneously Hypertensive Rats (SHR) | This compound (20 & 100 mg/kg/day, p.o.) | 12 weeks | Mean blood pressure was reduced by over 20 mmHg at 12 weeks. Heart rate was significantly decreased throughout the study. | |

| Spontaneously Hypertensive Rats (SHR) | Propranolol (100 mg/kg/day, p.o.) | 12 weeks | Showed comparable chronic antihypertensive activity to this compound. | |

| Spontaneously Hypertensive Rats (SHR) | This compound (>10 mg/kg/day, p.o.) | 14 days | Produced definite antihypertensive effects. | |

| DOCA-saline Hypertensive Rats | This compound (20, 50, & 100 mg/kg/day, p.o.) | 14 days | Did not significantly retard the development of hypertension in this model. | |

| MSG-induced Obese Mice | This compound (350 mg/kg in feed) | 6 weeks | Reduced mean blood pressure. |

Hemodynamic Profile in Anesthetized Animal Models

Studies in anesthetized dogs and rabbits provide detailed insights into the acute hemodynamic changes induced by this compound.

| Animal Model | Drug & Dosage (i.v.) | Key Hemodynamic Changes | Reference |

| Anesthetized Dogs | This compound (1 µg/kg - 3 mg/kg) | Dose-dependent decrease in mean blood pressure, heart rate, cardiac output, and coronary blood flow. | |

| Total peripheral resistance (TPR) increased at lower doses (1 µg/kg - 0.3 mg/kg) but this increase was attenuated at higher, vasodilatory doses (1 and 3 mg/kg). | |||

| Anesthetized Rabbits | This compound (>3 µg/kg) | Produced hypotension. | |

| This compound (3 and 30 µg/kg) | Decreased postganglionic renal nerve impulses, suggesting a reduction in sympathetic nervous activity. | ||

| This compound (300 µg/kg) | Augmented renal nerve impulses, suggesting a peripheral mechanism of action at higher doses. |

Mechanism of Action: Signaling Pathways

This compound's antihypertensive effect is a composite of its dual adrenergic receptor blockade and its influence on vascular endothelial function.

Dual Adrenergic Receptor Blockade

This compound exhibits high affinity for both beta (β1, β2) and alpha (α1) adrenergic receptors. The β-blockade reduces cardiac output and inhibits the renin-angiotensin-aldosterone system, while the α1-blockade induces peripheral vasodilation.

-

β-Adrenoceptor Affinity : Radioligand binding assays in rat cerebral cortical membranes show high affinity, with pKi values of 9.74 for β1 and 9.26 for β2 receptors.

-

α1-Adrenoceptor Affinity : this compound's affinity for α1-adrenoceptors is comparable to that of yohimbine. It effectively antagonizes the pressor responses to the α1-agonist phenylephrine (B352888) at doses of 3 mg/kg in dogs and over 30 mg/kg in rats.

Endothelium-Dependent Vasodilation

Beyond simple receptor blockade, this compound actively promotes vasodilation by enhancing nitric oxide (NO) bioavailability. Studies in spontaneously hypertensive rats (SHR) show that this compound improves arterial stiffness by increasing NO and decreasing collagen content in large arteries.

-

eNOS Phosphorylation : this compound treatment in SHR significantly increases the phosphorylation of endothelial nitric oxide synthase (p-eNOS), enhancing NO production.

-

Potassium Channel Involvement : The vasorelaxant effects of this compound are partially mediated by the opening of voltage-gated potassium (Kv) channels.

Experimental Protocols

The following section details the methodologies employed in key preclinical studies to evaluate this compound's antihypertensive properties.

Chronic Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

This protocol is representative of long-term efficacy studies.

-

Animal Model : Male Spontaneously Hypertensive (SHR) rats.

-

Drug Administration : this compound (20 and 100 mg/kg/day) or a reference drug like Propranolol (100 mg/kg/day) administered orally (p.o.) for a duration of 12 weeks.

-

Blood Pressure Measurement : Systolic blood pressure and heart rate measured weekly via the tail-cuff method after prewarming the rat. At the end of the study (12th week), mean arterial pressure is determined directly via an arterial cannula for higher accuracy.

-

Biochemical Analysis : At termination, blood samples are collected to measure plasma renin and aldosterone (B195564) concentrations.

-

Histopathology : Tissues such as the kidney and blood vessels are collected to assess for any reduction in vascular lesions.

In Vitro Vascular Reactivity Study

This protocol is used to assess the direct vasodilatory effects of this compound on isolated blood vessels.

-

Tissue Preparation : Thoracic aortas, renal arteries, or mesenteric arteries are isolated from rats. The aorta is cut into rings approximately 2-3 mm in width. Endothelium may be mechanically removed in some rings for comparison.

-

Apparatus : The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and bubbled with 95% O2 / 5% CO2.

-

Protocol :

-

Rings are placed under a basal tension (e.g., 1.5-2.0 g) and allowed to equilibrate.

-

The functional integrity of the endothelium is confirmed by observing relaxation in response to acetylcholine (B1216132) (ACh) in rings pre-contracted with an agent like phenylephrine (PHE) or KCl.

-

A stable contraction is induced with PHE.

-

Cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for relaxation.

-

To investigate mechanisms, the protocol is repeated in the presence of specific inhibitors, such as L-NAME (an NO synthase inhibitor) or 4-aminopyridine (B3432731) (a Kv channel blocker).

-

-

Data Analysis : Relaxation is expressed as a percentage of the pre-contraction induced by PHE.

Radioligand Binding Assay

This protocol determines the binding affinity of this compound for specific adrenergic receptors.

-

Tissue Preparation : Membranes are prepared from tissues rich in the target receptors (e.g., rat cerebral cortex for β-receptors).

-

Assay :

-

Tissue membranes are incubated with a specific radioligand (e.g., ³H-prazosin for α1, ¹²⁵I-ICYP for β-receptors).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding sites.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the filter-bound membranes is measured using a scintillation counter.

-

-

Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to an inhibition constant (Ki) to reflect the drug's binding affinity.

This guide synthesizes key preclinical findings on this compound, providing quantitative data and methodological insights for the scientific community. The evidence strongly supports its dual-action mechanism, which translates into effective blood pressure control in various hypertensive models.

References

Arotinolol's Interaction with 5HT1B Serotonergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arotinolol is a non-selective α/β-adrenergic receptor blocker with documented antihypertensive properties.[1][2] Beyond its primary mechanism of action, this compound has demonstrated notable affinity for the 5HT1B serotonergic receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including mood regulation, anxiety, and migraine.[3][4][5] This technical guide provides an in-depth analysis of the interaction between this compound and the 5HT1B receptor, summarizing the available quantitative data, outlining detailed experimental protocols to further characterize this interaction, and visualizing the associated signaling pathways.

Quantitative Data Summary

This compound's affinity for the 5HT1B receptor has been quantified through radioligand binding assays. The available data, presented in Table 1, indicates that this compound displaces the radioligand ¹²⁵I-iodocyanopindolol (¹²⁵I-ICYP) from 5HT1B-serotonergic receptor sites with high affinity.

Table 1: Binding Affinity of this compound for the 5HT1B Receptor

| Parameter | Value | Description | Source |

| pKi | 7.97 | Negative logarithm of the inhibitory constant, indicating high binding affinity. | |

| pKi | 8.16 | Negative logarithm of the inhibitory constant, from a separate determination, confirming high binding affinity. |

Functional Activity at the 5HT1B Receptor

While the binding affinity of this compound for the 5HT1B receptor is well-documented, its functional activity (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is not explicitly detailed in the currently available literature. However, based on its chemical structure and its primary classification as a receptor blocker, it is hypothesized that this compound acts as a competitive antagonist at the 5HT1B receptor. This would mean that this compound binds to the receptor but does not elicit a downstream signaling response, instead blocking the binding and subsequent action of the endogenous agonist, serotonin (B10506) (5-HT).

Further experimental investigation is required to definitively determine the functional nature of this interaction. The following sections provide detailed protocols for assays designed to elucidate this.

Signaling Pathways

The 5HT1B receptor is a member of the Gi/o-coupled GPCR family. Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating downstream signaling cascades. The primary downstream effect of 5HT1B receptor activation is the inhibition of adenylyl cyclase, which results in decreased intracellular concentrations of cyclic AMP (cAMP).

The following diagram illustrates the canonical 5HT1B receptor signaling pathway and the hypothesized antagonistic effect of this compound.

Caption: this compound's hypothesized antagonistic action at the 5HT1B receptor.

Experimental Protocols

To definitively characterize the functional effect of this compound on the 5HT1B receptor, a series of in vitro pharmacological assays are recommended. The following protocols provide detailed methodologies for these key experiments.

Radioligand Binding Assay (Competition)

This assay confirms the binding affinity of this compound to the 5HT1B receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5HT1B receptor.

Materials:

-

Cell membranes expressing the human 5HT1B receptor (e.g., from transfected CHO or HEK293 cells).

-

Radioligand: [³H]-GR125743 or another suitable 5HT1B-selective radioligand.

-

Non-specific binding control: 10 µM serotonin or another suitable unlabeled 5HT1B agonist.

-

This compound stock solution.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled agonist).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for a competition binding assay.

Caption: Workflow for determining the Ki of this compound at the 5HT1B receptor.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the 5HT1B receptor. It can distinguish between agonists, antagonists, and inverse agonists.

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the 5HT1B receptor.

Materials:

-

Cell membranes expressing the human 5HT1B receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

A known 5HT1B receptor agonist (e.g., serotonin or a selective agonist).

-

This compound stock solution.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Agonist Mode:

-

Prepare serial dilutions of this compound.

-

Incubate the cell membranes with GDP and varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by filtration and wash with ice-cold buffer.

-

Measure the bound radioactivity. An increase in [³⁵S]GTPγS binding indicates agonist activity.

-

-

Antagonist Mode:

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cell membranes with the this compound dilutions.

-

Add a fixed concentration of a known 5HT1B agonist (typically its EC₈₀).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Follow the incubation, filtration, and counting steps as in the agonist mode. A rightward shift in the agonist's concentration-response curve in the presence of this compound indicates competitive antagonism.

-

-

Inverse Agonist Mode:

-

Measure the basal [³⁵S]GTPγS binding in the absence of any ligand.

-

Incubate the cell membranes with varying concentrations of this compound and measure [³⁵S]GTPγS binding. A decrease in basal binding indicates inverse agonist activity.

-

The logical flow for interpreting the results of a GTPγS binding assay is depicted below.

Caption: Decision tree for characterizing this compound's functional activity.

cAMP Accumulation Assay

This assay measures the downstream consequence of 5HT1B receptor activation, which is the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels.

Objective: To confirm the functional activity of this compound by measuring its effect on cAMP production.

Materials:

-

Whole cells expressing the human 5HT1B receptor (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

A known 5HT1B receptor agonist.

-

This compound stock solution.

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats).

-

Cell culture medium.

Procedure:

-

Agonist Mode:

-

Plate the cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Treat the cells with varying concentrations of this compound in the presence of forskolin.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit. A decrease in forskolin-stimulated cAMP levels indicates agonist activity.

-

-

Antagonist Mode:

-

Pre-treat the cells with varying concentrations of this compound.

-

Add a fixed concentration of a known 5HT1B agonist in the presence of forskolin.

-

Follow the incubation and measurement steps as in the agonist mode. The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation indicates antagonist activity.

-

Conclusion

This compound exhibits a high binding affinity for the 5HT1B serotonergic receptor. While its functional activity at this receptor remains to be definitively established, it is hypothesized to be a competitive antagonist. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise nature of this interaction. A thorough understanding of this compound's effects on the 5HT1B receptor is crucial for a complete pharmacological profiling of this compound and may reveal novel therapeutic applications beyond its established role as an antihypertensive agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mechanism of the hypotensive effect of a new beta-adrenergic blocking drug, this compound (S-596) in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Arotinolol: A Technical Whitepaper

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Arotinolol is a potent therapeutic agent characterized by its dual mechanism of action as a non-selective β-adrenergic and α1-adrenergic receptor antagonist. Initially developed by Sumitomo Pharmaceuticals in Japan under the code S-596, it has demonstrated significant efficacy in the management of essential hypertension, essential tremor, and chronic heart failure. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological profile, and clinical development of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the experimental methodologies employed in its evaluation, presents quantitative data in structured tables for clarity, and visualizes key biological pathways and experimental workflows using Graphviz diagrams.

Discovery and Synthesis

This compound, initially identified as S-596, was developed as a novel antihypertensive agent with a dual-acting mechanism to provide a more comprehensive approach to blood pressure control. The rationale was to combine the cardiac effects of β-blockade with the vasodilatory effects of α-blockade.

Chemical Synthesis

The synthesis of this compound hydrochloride can be achieved through a multi-step process. A common pathway involves the reaction of 2-[2,3-glycidyl-4-(5-carbamyl-2-thienyl)] thiazole (B1198619) with tert-butylamine (B42293), followed by salt formation with hydrochloric acid.

Experimental Protocol: Synthesis of this compound Hydrochloride

A representative synthesis protocol is as follows:

-

Preparation of 2-[2,3-glycidyl-4-(5-carbamyl-2-thienyl)] thiazole: 5-(2-mercapto-4-thiazolyl)-2-thiophenecarboxamide is reacted with epichlorohydrin (B41342) in the presence of a base, such as sodium bicarbonate, in an aqueous solution. The reaction is typically stirred for several hours at room temperature. The resulting solid intermediate is then filtered and purified.

-

Synthesis of this compound: The prepared 2-[2,3-glycidyl-4-(5-carbamyl-2-thienyl)] thiazole is dissolved in a suitable solvent like absolute ethanol. An excess of tert-butylamine is added, and the mixture is refluxed for several hours. After the reaction is complete, the solvent is removed under reduced pressure.

-

Formation of this compound Hydrochloride: The crude this compound base is dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO). Concentrated hydrochloric acid is then added to the solution to precipitate this compound hydrochloride. The resulting solid is filtered, washed, and dried to yield the final product.

Pharmacological Profile

This compound's therapeutic effects are derived from its competitive antagonism at both β- and α1-adrenergic receptors. This dual blockade results in a reduction in heart rate and cardiac output (β1-blockade), as well as vasodilation of peripheral blood vessels (α1-blockade), leading to a decrease in blood pressure.

Mechanism of Action and Signaling Pathways

This compound binds with high affinity to β1- and β2-adrenergic receptors, and also to α1-adrenergic receptors. The blockade of these receptors modulates downstream signaling cascades.

-

β-Adrenergic Receptor Blockade: Antagonism of β1-receptors in the heart, which are primarily coupled to Gs proteins, inhibits the activation of adenylyl cyclase. This leads to decreased production of cyclic AMP (cAMP) and reduced activation of protein kinase A (PKA). The consequences include a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction (negative dromotropy). Blockade of β1-receptors in the kidney reduces renin secretion.

-

α1-Adrenergic Receptor Blockade: Antagonism of α1-receptors in vascular smooth muscle, which are coupled to Gq proteins, inhibits the activation of phospholipase C (PLC). This reduces the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium release and reduced protein kinase C (PKC) activation. The result is smooth muscle relaxation and vasodilation.

-

Effects on Nitric Oxide and Kv Channels: Studies have indicated that this compound-induced vasodilation also involves an increase in endothelial nitric oxide (NO) production and modulation of voltage-gated potassium (Kv) channels, further contributing to its antihypertensive effects.

Pharmacodynamics

This compound exhibits high affinity for β-adrenergic receptors and notable affinity for α1-adrenergic receptors.

| Receptor Subtype | Binding Affinity (pKi) |

| β1-adrenoceptor | 9.74 |

| β2-adrenoceptor | 9.26 |

| 5-HT1B Receptor | 7.97 |

Data from radioligand binding assays using rat cerebral cortical membranes.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., ¹²⁵I-iodocyanopindolol) and varying concentrations of this compound in a final volume of 250-500 µL.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation and Detection: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with plasma concentrations peaking approximately 2 hours post-dose. It exhibits stereospecific pharmacokinetics, with the S-enantiomer being more extensively metabolized. The primary route of elimination is through the urine. This compound is highly bound to serum proteins, particularly α1-acid glycoprotein.

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours |

| Elimination Half-life (t1/2) | Approximately 7.2 hours |

| Protein Binding (R-enantiomer) | 95.3% |

| Protein Binding (S-enantiomer) | 84.5% |

Preclinical Development

Preclinical studies in various animal models of hypertension have confirmed the antihypertensive efficacy of this compound.

In Vivo Studies in Spontaneously Hypertensive Rats (SHR)

Chronic oral administration of this compound has been shown to produce a sustained antihypertensive effect in spontaneously hypertensive rats (SHR).

| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Change in Mean Blood Pressure | Change in Heart Rate |

| This compound | 20 | 12 weeks | ↓ >20 mmHg | Significant ↓ |

| This compound | 100 | 12 weeks | ↓ >20 mmHg | Significant ↓ |

| Propranolol (B1214883) (Comparator) | 100 | 12 weeks | ↓ >20 mmHg | Significant ↓ |

Experimental Protocol: Chronic Antihypertensive Study in SHR

-

Animals: Male Spontaneously Hypertensive Rats (SHR) are used, with age-matched Wistar-Kyoto (WKY) rats serving as normotensive controls.

-

Drug Administration: this compound is administered orally once daily for a period of several weeks (e.g., 12 weeks).

-

Blood Pressure and Heart Rate Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method at regular intervals throughout the study. Direct mean blood pressure can be measured via an arterial cannula at the end of the study.

-

Data Analysis: Changes in blood pressure and heart rate are compared between the treated, control SHR, and WKY groups using appropriate statistical methods (e.g., ANOVA).

Clinical Development

This compound has been evaluated in numerous clinical trials for its efficacy and safety in treating essential hypertension, essential tremor, and chronic heart failure.

Essential Hypertension

Clinical trials have consistently demonstrated the antihypertensive efficacy of this compound.

| Study Population | This compound Dose | Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |

| 27 Hypertensive Patients | 10-15 mg twice daily | 8 weeks | 31 (18%) | 16 (15%) |

| 24 "Non-dipper" Hypertensives | 10-20 mg twice daily | 4 weeks | Significant reduction | Significant reduction |

| 23 "Dipper" Hypertensives | 10-20 mg twice daily | 4 weeks | Significant reduction | Significant reduction |

| Younger Hypertensives | Not specified | 8 weeks | 11.4 (daytime), 15.0 (night-time) | Significant reduction |

| Older Hypertensives | Not specified | 8 weeks | 12.8 (daytime) | Significant reduction |

Experimental Protocol: Multicenter, Single-Blind, Parallel Trial in Hypertension

-

Patient Population: Patients with essential hypertension meeting specific inclusion criteria (e.g., diastolic blood pressure 90-109 mmHg) are recruited.

-

Study Design: The study may include a single-blind placebo run-in period, followed by randomization to treatment groups.

-

Treatment: Patients receive this compound at a specified dose and frequency for a defined duration (e.g., 4-8 weeks).

-

Efficacy Assessment: Blood pressure is monitored, often using 24-hour ambulatory blood pressure monitoring (ABPM), to assess changes from baseline.

-

Safety Assessment: Adverse events are monitored and recorded throughout the study.

-

Data Analysis: Statistical analysis is performed to compare the effects of this compound on blood pressure with baseline or a comparator group.

Essential Tremor

This compound has also been shown to be effective in reducing the amplitude of essential tremor.

| Study Population | This compound Dose | Duration | Outcome |

| 15 Patients with Essential Tremor | 30 mg per day | 8 weeks | Significant reduction in postural and action tremor amplitude |

| 161 Patients with Essential Tremor (Crossover with Propranolol) | 10-30 mg per day | 6 weeks per treatment | As effective as propranolol in reducing tremor, with a more significant effect on motor-task performance scores |

Experimental Protocol: Crossover, Multiple-Dose Comparative Trial in Essential Tremor

-

Patient Population: Outpatients diagnosed with essential tremor are enrolled.

-

Study Design: A crossover design is employed where patients receive both this compound and a comparator (e.g., propranolol) in a randomized sequence, separated by a washout period.

-

Treatment: Patients receive escalating doses of each medication, with each treatment course lasting several weeks.

-

Efficacy Assessment: Tremor is evaluated using objective measures such as accelerometer readings and standardized clinical rating scales (e.g., self-reported disability scale, motor performance score).

-

Data Analysis: The effects of the two treatments on tremor scores are compared using appropriate statistical tests for a crossover design.

Conclusion

This compound is a well-characterized therapeutic agent with a dual α/β-adrenergic blocking mechanism that provides a solid foundation for its efficacy in treating cardiovascular and neurological disorders. Its discovery and development have been supported by extensive preclinical and clinical research, demonstrating its ability to effectively lower blood pressure and reduce essential tremor. The detailed pharmacological profile and experimental data presented in this guide offer valuable insights for researchers and clinicians involved in the ongoing study and application of this compound and the development of similar therapeutic agents.

Arotinolol: Unveiling Therapeutic Potential Beyond Cardiovascular Disease

An In-depth Technical Guide on the Emerging Non-Cardiovascular Applications of an Alpha/Beta-Adrenergic Receptor Antagonist

Abstract

Arotinolol, a potent alpha- and beta-adrenergic receptor antagonist, has long been established in the management of cardiovascular disorders. However, a growing body of preclinical and clinical evidence has illuminated its therapeutic potential in a range of non-cardiovascular diseases. This technical guide provides a comprehensive overview of the current state of research into these novel applications, with a focus on essential tremor, glaucoma, and the emerging prospect of obesity management. We delve into the pharmacological mechanisms, summarize key clinical findings in structured data tables, detail experimental protocols from pivotal studies, and visualize the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to explore the expanded therapeutic horizon of this compound.

Introduction: The Pharmacology of this compound

This compound hydrochloride is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking properties.[1] This dual mechanism of action, inhibiting the effects of catecholamines on both alpha and beta-adrenergic receptors, underpins its therapeutic effects.[2][3] While its utility in hypertension is well-documented, the widespread distribution of adrenergic receptors throughout the body provides a strong rationale for exploring its efficacy in other pathological conditions. This guide focuses on the most compelling evidence for this compound's use in non-cardiovascular diseases.

This compound in the Management of Essential Tremor

Essential tremor is a common movement disorder characterized by postural and action tremors.[4] The therapeutic effect of beta-blockers in essential tremor is thought to be mediated by peripheral beta-adrenergic receptors.[5] this compound has demonstrated significant efficacy in reducing tremor amplitude in multiple clinical studies.

Quantitative Data Summary

| Study | Number of Patients | Dosage | Duration | Key Outcomes | Reference |

| Kuroda et al. (1988) | 15 | 30 mg/day | 8 weeks | Significant reduction in the amplitude of postural and action tremor as measured by accelerometer readings. | |

| Lee et al. (2003) | 161 (completed) | 10, 20, 30 mg/day | 6 weeks | This compound was as effective as propranolol (B1214883) in reducing tremor. Motor-task performance scores showed a more significant effect for this compound. | |

| Kim et al. (2001) | 30 | 10 mg to 30 mg/day | 6 weeks | 66.7% of patients showed a reduction in tremor. The most effective dose was 30 mg/day, improving all items of the Essential Tremor Rating Scales (ETRS). |

Experimental Protocols

2.2.1. Crossover Comparative Trial of this compound and Propranolol

-

Objective: To compare the efficacy and safety of this compound with propranolol in patients with essential tremor.

-

Study Design: A multicenter, randomized, crossover, multiple-dose comparative trial.

-

Participants: 175 outpatients with essential tremor were enrolled, with 161 completing the study.

-

Treatment Protocol: The study consisted of two treatment arms arranged in a crossover design. Patients received escalating doses of either this compound (10 mg/day, 20 mg/day, 30 mg/day) or propranolol (40 mg/day, 80 mg/day, 160 mg/day). Each treatment course lasted for 6 weeks.

-

Outcome Measures:

-

Primary: Self-reported disability scale and a motor performance score.

-

Assessments: Evaluations were conducted at eight consecutive visits. Motor performance was assessed before drug intake and 14 days after each treatment.

-

-

Statistical Analysis: Treatment effects were evaluated using analysis of variance (ANOVA) with the Hills-Armitage test.

Signaling Pathway and Experimental Workflow

The therapeutic effect of this compound in essential tremor is primarily attributed to its blockade of peripheral beta-2 adrenergic receptors on skeletal muscle, which are thought to be involved in the generation and maintenance of tremor.

This compound in the Treatment of Glaucoma (Intraocular Pressure Reduction)

Glaucoma is a progressive optic neuropathy characterized by elevated intraocular pressure (IOP). Beta-blockers are a mainstay in glaucoma therapy, reducing IOP by decreasing aqueous humor production. This compound, when administered topically, has been shown to effectively lower IOP.

Quantitative Data Summary

| Study | Number of Volunteers | Drug Concentration | Key Outcomes | Reference |

| Araie et al. (1985) | 6 | 0.5% this compound | This compound significantly lowered IOP 2 hours after instillation, reaching a maximum effect similar to 0.5% timolol (B1209231) after 3 hours. Timolol lowered IOP by about 31.9% at 1 hour. This compound had less effect on hemodynamics during exercise compared to timolol. |

Experimental Protocols

3.2.1. Comparative Study of this compound and Timolol on Intraocular Pressure

-

Objective: To compare the effects of this compound and timolol on IOP and hemodynamics in healthy volunteers.

-

Study Design: A cross-over trial.

-

Participants: 6 healthy volunteers.

-

Treatment Protocol: 0.5% timolol or 0.5% this compound ophthalmic solutions were instilled in both eyes of the volunteers with a 48-hour interval between treatments.

-

Outcome Measures:

-

Primary: Intraocular pressure (IOP).

-

Secondary: Heart rate at rest and the double product (blood pressure x heart rate) during exercise.

-

-

Assessments: IOP and hemodynamic parameters were measured at baseline and at various time points after drug administration.

Signaling Pathway and Experimental Workflow

This compound's effect on IOP is mediated by its blockade of beta-adrenergic receptors in the ciliary body of the eye, which leads to a reduction in the production of aqueous humor.

Emerging Potential: this compound in Obesity

Preclinical studies have suggested a novel role for this compound in the management of obesity. The proposed mechanism involves the activation of thermogenesis in brown adipose tissue (BAT), a specialized fat tissue that dissipates energy as heat.

Quantitative Data Summary

| Study | Animal Model | Dosage | Duration | Key Outcomes | Reference |

| Yoshida et al. (1994) | MSG-induced obese mice | 350 mg/kg in feed | 6 weeks | This compound significantly increased mitochondrial protein content and GDP binding in BAT, leading to a reduction in obesity. In contrast, propranolol led to weight gain. | |

| Umekawa et al. (2001) | Isolated brown-fat cells | EC50 ~20 µM | In vitro | This compound stimulated thermogenesis (oxygen consumption) in isolated brown-fat cells, acting as a weak partial agonist on beta-3 adrenergic receptors. |

Experimental Protocols

4.2.1. This compound-Induced Thermogenesis in Obese Mice

-

Objective: To investigate the effect of this compound on BAT thermogenesis and obesity in a mouse model.

-

Animal Model: Monosodium-L-glutamate (MSG)-induced obese mice and saline-treated control mice.

-

Treatment Protocol: Mice were fed a standard diet containing this compound hydrochloride (350 mg/kg of feed) for 6 weeks. A control group received the standard diet alone, and another group received a diet containing propranolol hydrochloride (525 mg/kg of feed).

-

Outcome Measures:

-

Primary: Body weight, mean blood pressure.

-

Secondary: Mitochondrial protein content in BAT, specific and total binding of guanosine-5'-diphosphate (GDP) in BAT mitochondria (an indicator of thermogenic activity).

-

-

Statistical Analysis: Comparison of outcomes between the different treatment groups.

Signaling Pathway

This compound is hypothesized to activate BAT thermogenesis through its partial agonism at beta-3 adrenergic receptors, which are highly expressed in brown adipocytes. This activation leads to increased uncoupling protein 1 (UCP1) expression and subsequent heat production.

Other Potential Non-Cardiovascular Applications: Avenues for Future Research

While the evidence is less robust, the pharmacological profile of this compound suggests potential utility in other non-cardiovascular conditions.

-

Anxiety Disorders: Beta-blockers are sometimes used off-label to manage the physical symptoms of anxiety, such as tachycardia and tremor. However, there is a lack of specific clinical trials investigating the efficacy of this compound in anxiety disorders.

-

Portal Hypertension: Non-selective beta-blockers are a cornerstone of therapy for portal hypertension, reducing portal pressure and the risk of variceal bleeding. Although this compound is a non-selective beta-blocker, its use in this specific indication has not been extensively studied.

Conclusion and Future Directions

This compound has demonstrated clear therapeutic benefits beyond its traditional cardiovascular applications, with strong evidence supporting its use in essential tremor and glaucoma. The preclinical findings in obesity are intriguing and warrant further investigation to translate these observations into clinical practice. Future research should focus on elucidating the precise molecular mechanisms underlying this compound's effects in these non-cardiovascular diseases, conducting large-scale, randomized controlled trials to confirm its efficacy and safety, and exploring its potential in other conditions where adrenergic signaling plays a key pathophysiological role. The versatility of this compound's dual alpha- and beta-adrenergic blockade makes it a promising candidate for drug repurposing and the development of novel therapeutic strategies.

References

- 1. A Preliminary Investigation on the Effects of Atenolol for Treating Symptoms of Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on insulin sensitivity in obese hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Number of ongoing Clinical Trials (for drugs) involving Essential Tremor by Phase - GlobalData [globaldata.com]

- 4. KoreaMed [koreamed.org]

- 5. Treatment of essential tremor with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Review of the Pharmacodynamics of Arotinolol

A Technical Guide for Researchers and Drug Development Professionals

Abstract